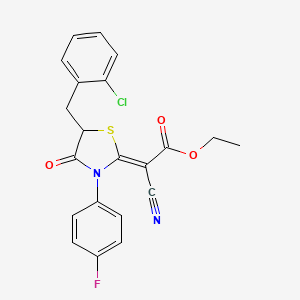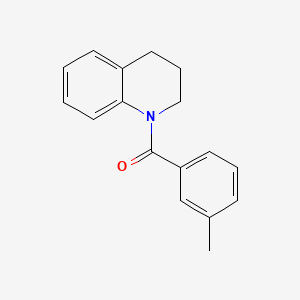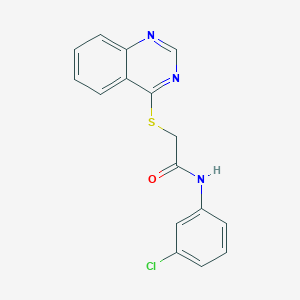![molecular formula C24H20N6O6 B2661483 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide CAS No. 330675-71-3](/img/structure/B2661483.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide is a complex organic compound that features a benzimidazole moiety, a morpholine ring, and a dinitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives, such as salicylic acid, under acidic conditions.
Introduction of the Nitro Groups: Nitration of the benzimidazole derivative can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Morpholine Ring: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the benzimidazole derivative.
Formation of the Final Compound: The final step involves the coupling of the morpholino-nitrobenzimidazole intermediate with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: Used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and DNA.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline: Known for its anti-proliferative properties.
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides: Studied for their biological activities.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide is unique due to the presence of both the morpholine ring and the dinitrobenzamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-yl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O6/c31-24(27-17-6-2-1-5-16(17)23-25-18-7-3-4-8-19(18)26-23)15-13-20(29(32)33)22(21(14-15)30(34)35)28-9-11-36-12-10-28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQXFQKYYOUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2661403.png)

![1-(cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2661405.png)
![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2661408.png)

![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)

![N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide](/img/structure/B2661418.png)
![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)
